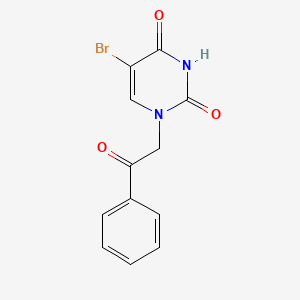
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromine atom, a phenylethyl group, and a pyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine derivative followed by the introduction of the phenylethyl group. One common method involves the following steps:
Bromination: The starting material, pyrimidine-2,4-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Phenylethylation: The brominated intermediate is then reacted with a phenylethyl halide (e.g., phenylethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carbonyl groups in the pyrimidine-2,4-dione core can participate in condensation reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine-2,4-dione with additional functional groups.
Scientific Research Applications
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrimidine-2,4-dione core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Lacks the phenylethyl group but shares the brominated pyrimidine-2,4-dione core.
1-(2-Oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the phenylethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66449-36-3 |
|---|---|
Molecular Formula |
C12H9BrN2O3 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
5-bromo-1-phenacylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-6-15(12(18)14-11(9)17)7-10(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,17,18) |
InChI Key |
PSOXJCHJAXMJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
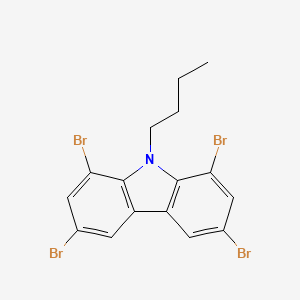
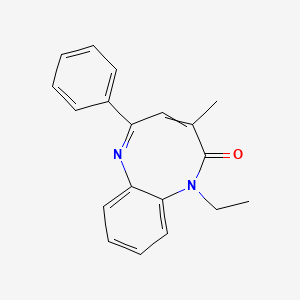
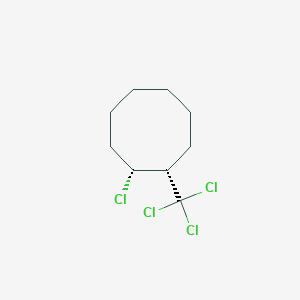
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
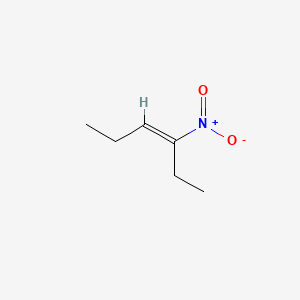
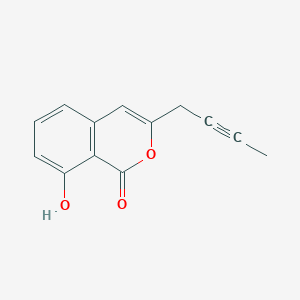

![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
